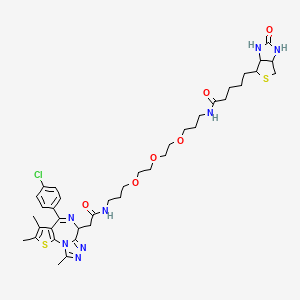
Biotin-JQ1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-JQ1 is a bifunctional molecule that combines the properties of biotin and JQ1. Biotin is a vitamin that plays a crucial role in various metabolic processes, while JQ1 is a small-molecule inhibitor of the bromodomain and extra-terminal (BET) protein family. The combination of these two molecules allows for targeted delivery and interaction with specific proteins, making this compound a valuable tool in chemical biology and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-JQ1 involves the conjugation of biotin to JQ1 through a linker. The process typically starts with the activation of biotin, followed by its reaction with a linker molecule. The activated biotin-linker intermediate is then coupled with JQ1 under specific reaction conditions to form this compound. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as chromatography are employed to ensure the final product meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-JQ1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in this compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific modifications made to this compound. For example, oxidation may yield oxidized biotin derivatives, while substitution reactions can produce a wide range of biotinylated compounds with different functional groups.
Aplicaciones Científicas De Investigación
Biotin-JQ1 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study protein-ligand interactions and to map small molecule interactomes.
Biology: Employed in the study of gene regulation and epigenetic modifications, particularly in cancer research.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit BET proteins.
Industry: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Mecanismo De Acción
Biotin-JQ1 exerts its effects by binding to the bromodomains of BET proteins, such as BRD2, BRD3, and BRD4. This binding inhibits the interaction between BET proteins and acetylated histones, leading to changes in gene expression. The molecular targets and pathways involved include the inhibition of transcriptional regulators like c-MYC, which plays a crucial role in cell proliferation and cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
JQ1: A well-known BET inhibitor used in various research studies.
Biotinylated Compounds: Other biotinylated molecules used for targeted delivery and protein interaction studies.
Uniqueness
Biotin-JQ1 is unique due to its bifunctional nature, combining the targeting capabilities of biotin with the inhibitory properties of JQ1. This combination allows for precise targeting and modulation of specific proteins, making it a valuable tool in both basic research and therapeutic development.
Propiedades
Fórmula molecular |
C39H53ClN8O6S2 |
|---|---|
Peso molecular |
829.5 g/mol |
Nombre IUPAC |
N-[3-[2-[2-[3-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C39H53ClN8O6S2/c1-24-25(2)56-38-34(24)35(27-10-12-28(40)13-11-27)43-29(37-47-46-26(3)48(37)38)22-33(50)42-15-7-17-53-19-21-54-20-18-52-16-6-14-41-32(49)9-5-4-8-31-36-30(23-55-31)44-39(51)45-36/h10-13,29-31,36H,4-9,14-23H2,1-3H3,(H,41,49)(H,42,50)(H2,44,45,51) |
Clave InChI |
HLZRRKIVMLXYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)C6=CC=C(C=C6)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide](/img/structure/B10830165.png)
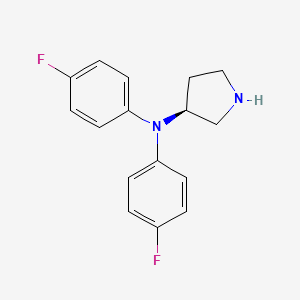
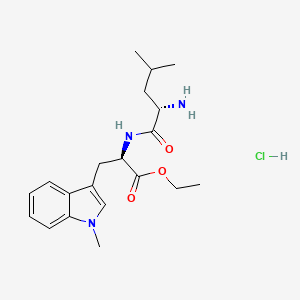
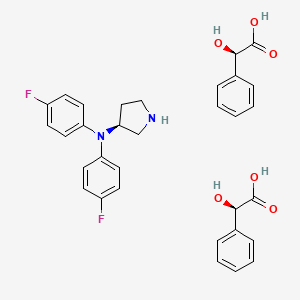
![N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide](/img/structure/B10830185.png)
![2-amino-1-(3-hydroxy-2,6-dimethylphenyl)-5,6-dimethylpyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830186.png)
![(E)-but-2-enedioic acid;7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830194.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)
![1-[9-ethyl-7-(5-methylthiophen-2-yl)carbazol-3-yl]-N-methylmethanamine](/img/structure/B10830216.png)
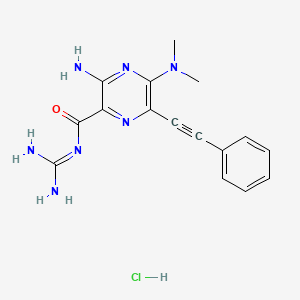

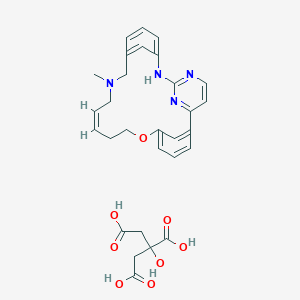
![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
